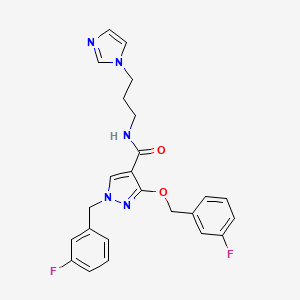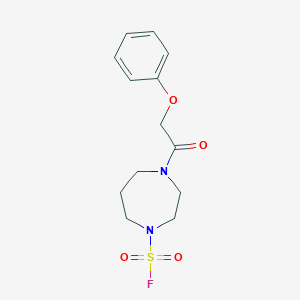![molecular formula C17H24N2O5S B2517283 4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903342-52-9](/img/structure/B2517283.png)
4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is a novel derivative within the class of sulfonamide-based compounds, which have been recognized for their potential anticancer activities. The research on similar sulfonamide derivatives has shown promising results in the context of antitumor properties, particularly with the optimization of the lead compound benzenesulfonylazaspirodienone (HL-X9) .
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves a key step of metal-catalyzed cascade cyclization, which is a crucial process in the formation of the spirocyclic structure characteristic of these compounds . Additionally, the synthesis of stereochemically controlled 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes, which are structurally related to the compound , can be achieved through acid-catalyzed phenylsulfanyl migration. This method allows for the preparation of single enantiomers and diastereoisomers with controlled stereochemistry, either syn or anti, by employing aldol reactions or the reduction of hydroxy-ketones .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives like "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of the related 1,6-dioxaspiro[4,5]decanes, the spirocyclization occurs with high stereoselectivity at specific carbon positions, although not at C-2 . This stereoselectivity is crucial for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group, which can participate in various chemical reactions. The synthesis of related compounds demonstrates the ability to undergo transformations such as phenylsulfanyl migration under acid-catalyzed conditions . The reactivity of these compounds can be further manipulated through the introduction of different functional groups, which can affect the overall chemical behavior and biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" are not detailed in the provided papers, the properties of sulfonamide derivatives generally include solubility in organic solvents, potential for crystallization, and stability under various conditions. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications .
Applications De Recherche Scientifique
Supramolecular Arrangements and Crystallography
Research into cyclohexane-5-spirohydantoin derivatives, which share structural motifs with the compound of interest, highlights the importance of substituents on the cyclohexane ring in determining supramolecular arrangements in crystals. These studies provide insight into the molecular and crystal structures, emphasizing how different substituents influence the formation of dimers and ribbons, thereby affecting the supramolecular architecture (Graus et al., 2010).
Proton Exchange Membranes for Fuel Cells
Research into poly(arylene ether sulfone)s demonstrates the utility of certain sulfonated compounds as materials for proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and good mechanical properties, suggesting potential applications in energy conversion and storage (Kim, Robertson, & Guiver, 2008).
Liquid Crystal Copolymers
The synthesis of novel side chain liquid crystal copolymers, incorporating sulfonic acid groups, explores the impact of these groups on liquid crystallinity and amorphous properties. This research contributes to the development of materials with potential applications in displays and optical devices (Martinez-Felipe et al., 2012).
Synthesis of Sulfur-Containing Spiro Compounds
Studies on the synthesis of sulfur-containing spiro compounds reveal methods for preparing novel compounds with potential applications in pharmaceuticals and materials science. These methods involve the condensation of specific diethoxycarbonyl/dimethoxycarbonyl compounds with hydrazine hydrate, urea, and hydroxylamine hydrochloride, demonstrating the versatility of spiro compounds in synthetic chemistry (Reddy et al., 1993).
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-3-16(20)18-10-8-17(9-11-18)19(12-13-24-17)25(21,22)15-6-4-14(23-2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEODFLQCWUHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
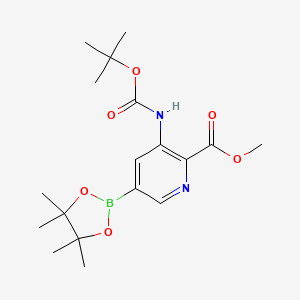
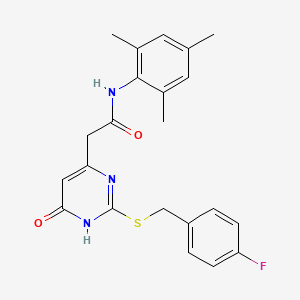
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
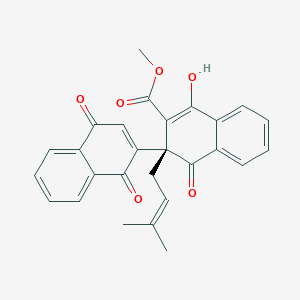

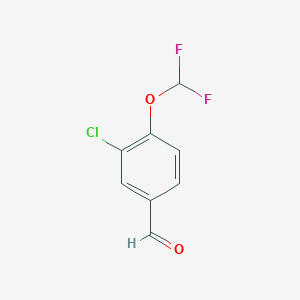
![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
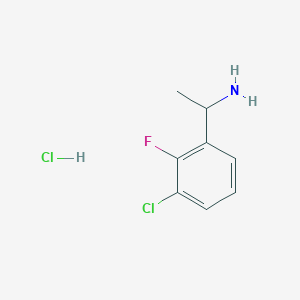
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
